![molecular formula C13H19NO2 B186075 N-butyl-4-ethoxybenzamide CAS No. 6283-99-4](/img/structure/B186075.png)
N-butyl-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-ethoxybenzamide, also known as BEOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEOB is a white crystalline solid that is soluble in organic solvents and is commonly used in research laboratories.
Wirkmechanismus
The mechanism of action of N-butyl-4-ethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. N-butyl-4-ethoxybenzamide has also been shown to activate the opioid receptors in the brain, which are responsible for pain relief.
Biochemical and Physiological Effects:
N-butyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have insecticidal properties and can inhibit the growth of certain bacteria. N-butyl-4-ethoxybenzamide has been shown to be well-tolerated in animals and has a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-butyl-4-ethoxybenzamide in laboratory experiments is its low toxicity profile. It is also relatively easy to synthesize and can be purified using recrystallization techniques. However, one of the limitations of using N-butyl-4-ethoxybenzamide is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-4-ethoxybenzamide. One potential area of research is the development of N-butyl-4-ethoxybenzamide-based drug delivery systems for the treatment of various diseases. Another potential area of research is the development of N-butyl-4-ethoxybenzamide-based insecticides for use in agriculture. Additionally, the use of N-butyl-4-ethoxybenzamide as a corrosion inhibitor in the oil and gas industry is an area of potential research. Finally, the development of new synthesis methods for N-butyl-4-ethoxybenzamide could lead to improved yields and purity.
Synthesemethoden
N-butyl-4-ethoxybenzamide can be synthesized using various methods. The most common method involves the reaction of 4-ethoxybenzoic acid with butylamine in the presence of a catalyst such as triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-ethoxybenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-butyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, N-butyl-4-ethoxybenzamide has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, N-butyl-4-ethoxybenzamide has been studied for its potential use as a corrosion inhibitor due to its ability to form a protective film on metal surfaces.
Eigenschaften
CAS-Nummer |
6283-99-4 |
---|---|
Produktname |
N-butyl-4-ethoxybenzamide |
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
N-butyl-4-ethoxybenzamide |
InChI |
InChI=1S/C13H19NO2/c1-3-5-10-14-13(15)11-6-8-12(9-7-11)16-4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
RNHJLBPPHPMRHT-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OCC |
Kanonische SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.